molecular formula C9H8N2O B1179073 (4R)-4-Mercapt-pyrolidin-2-thione CAS No. 141629-16-5

(4R)-4-Mercapt-pyrolidin-2-thione

Cat. No.: B1179073
CAS No.: 141629-16-5
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Description

(4R)-4-Mercapt-pyrolidin-2-thione is a chiral organosulfur compound of high interest in advanced research applications. Its structure, featuring both a mercaptan (thiol) group and a thione (C=S) group on a pyrrolidine ring, makes it a versatile precursor and ligand. The compound's primary research value lies in its role as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery. The electron-rich sulfur atoms and the chiral (4R) center make it a potential ligand for coordinating transition metals in catalytic systems, as well as a key intermediate for incorporating the pyrrolidine-thione scaffold into potential bioactive molecules. This scaffold is found in compounds studied for various biological activities, though the specific profile of this compound itself requires further investigation. Researchers utilize this chemical in exploring new routes in asymmetric synthesis and in developing novel enzyme inhibitors or metal-based catalysts. The presence of multiple functional groups allows for selective chemical modifications, enabling the study of structure-activity relationships. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

CAS No.

141629-16-5

Molecular Formula

C9H8N2O

Synonyms

(4R)-4-Mercapt-pyrolidin-2-thione

Origin of Product

United States

Advanced Synthetic Methodologies for 4r 4 Mercapt Pyrolidin 2 Thione

Enantioselective Synthesis Strategies from Chiral Precursors

The use of naturally occurring chiral molecules as starting materials, often referred to as the "chiral pool," provides a reliable and cost-effective pathway to enantiomerically pure products. Amino acids, in particular, serve as versatile precursors for the synthesis of complex chiral structures.

Synthesis from L-Aspartic Acid and Related Amino Acids

A facile and economical synthesis for (4R)-4-Mercapt-pyrolidin-2-thione has been successfully developed starting from L-aspartic acid. nih.gov This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product. The key transformation involves converting the amino group of L-aspartic acid into the required mercapto group with an inverted stereochemistry. nih.gov

The process begins with the deaminative bromination of L-aspartic acid β-methyl ester hydrochloride. nih.gov This step replaces the amino group with a bromine atom, setting the stage for the introduction of the sulfur functionality. Following this, a high-yield amination and cyclization of the resulting chloride intermediate leads to the formation of the pyrrolidin-2-one ring. nih.gov The final steps involve the thiation of the lactam (pyrrolidin-2-one) to a thiolactam (pyrrolidin-2-thione) and subsequent reduction to yield the target compound, this compound, with the asymmetric center preserved. nih.gov

Application of SN2-type Stereospecific Inversion in Chiral Center Formation

A critical step in the synthesis from L-aspartic acid is the establishment of the R-configuration at the C-4 position. This is achieved through a complete SN2-type stereospecific inversion. nih.gov After the initial deaminative bromination of the L-aspartic acid derivative, the resulting intermediate possesses a bromine atom at the chiral center.

The introduction of the sulfur functionality is accomplished by substitution with a nucleophilic sulfur source, such as potassium benzenemethanethiolate. nih.gov This reaction proceeds via a classic SN2 mechanism, where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide). This backside attack results in a complete inversion of the stereochemical configuration at that center. Starting from the S-configuration of L-aspartic acid, this SN2 reaction cleanly produces the desired R-configuration for the mercapto group in the pyrrolidine (B122466) ring. nih.gov This method is highly efficient for forming the C-S bond with the correct stereochemistry, which is crucial for the biological activity of the final molecules in which this side chain is incorporated.

Novel Synthetic Routes and Catalytic Approaches

While chiral pool synthesis is effective, recent advancements have focused on developing novel catalytic methods that offer greater flexibility, efficiency, and access to a wider range of structural analogs. These include organocatalytic, metal-catalyzed, and multi-component reaction strategies.

Exploration of Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has become a third pillar of asymmetric catalysis. nih.govbeilstein-journals.org The pyrrolidine motif itself is a privileged structure in many organocatalysts, most notably in proline and its derivatives, which are highly effective in various asymmetric reactions. mdpi.comnih.gov Diarylprolinol silyl (B83357) ethers, for instance, are extremely efficient organocatalysts for a wide array of chemical transformations. nih.govbeilstein-journals.org

The synthesis of substituted chiral pyrrolidines often involves the use of these catalysts to promote enantioselective reactions. mdpi.com For example, new pyrrolidine-based organocatalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.org These catalysts have proven effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org The development of such methods provides a powerful platform for constructing highly substituted pyrrolidine rings with controlled stereochemistry, which can be adapted for the synthesis of complex targets like this compound.

Organocatalytic Strategy Catalyst Type Key Transformation Reference
Asymmetric Michael AdditionPyrrolidine-based catalystsFormation of substituted pyrrolidines beilstein-journals.org
Asymmetric Aldol ReactionProline and derivativesC-C bond formation with stereocontrol mdpi.comnih.gov
Cascade ReactionsCinchonidine derived catalystsSynthesis of highly substituted pyrrolidines rsc.org

Metal-Catalyzed Asymmetric Synthesis of Pyrrolidine Rings

Metal-catalyzed reactions offer powerful and highly selective methods for the synthesis of chiral pyrrolidine rings. Various transition metals, including rhodium, iridium, and palladium, have been employed to catalyze asymmetric transformations that lead to enantioenriched pyrrolidines. acs.org

One notable strategy is the rhodium(II)-catalyzed C-H insertion, which allows for the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. acs.org Another elegant approach involves the iridium-catalyzed branched-selective allylic substitution, which can be used to access both enantiomers of a key pyrrolidine precursor, depending on the enantiomer of the chiral iridacycle catalyst used. acs.org Furthermore, enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed, which proceeds through a transmetalation step with ZnCl2 to preserve the stereochemical integrity of the intermediate. acs.org These metal-catalyzed methods represent the cutting edge of asymmetric synthesis, providing efficient routes to complex pyrrolidine structures.

Metal Catalyst Reaction Type Description Reference
Rhodium(II)C-H InsertionCatalytic difunctionalization of a pyrrolidine moiety. acs.org
IridiumAllylic SubstitutionDouble iridium-catalyzed reaction to access both enantiomers of a pyrrolidine precursor. acs.org
PalladiumArylationEnantioselective arylation of N-Boc-pyrrolidine via an organozinc intermediate. acs.org

Multi-component Reaction Strategies for Pyrrolidin-2-thione Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, have emerged as highly efficient tools in organic synthesis. researchgate.net MCRs are characterized by high atom economy, step economy, and the potential to generate complex molecules from simple precursors in a single step, often producing less waste than traditional multi-step syntheses. researchgate.net

These strategies are well-suited for the construction of heterocyclic rings like pyrrolidine. researchgate.net For instance, MCRs involving azomethine ylides are a common approach to pyrrolidine derivatives. While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles can be applied to form the core pyrrolidinone ring, which can then be converted to the thione. The Ugi MCR, for example, is highly applicable to the synthesis of pyrrolidones through ring closure of appropriately functionalized intermediates. rloginconsulting.com The versatility of MCRs allows for the rapid generation of diverse libraries of pyrrolidine derivatives, which is advantageous for medicinal chemistry and drug discovery. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields

An efficient and practical synthesis of (4R)-4-mercaptopyrrolidin-2-thione has been developed, commencing from the readily available chiral precursor, L-aspartic acid. This multi-step synthesis has been refined to achieve high yields, indicating a significant degree of optimization in the reaction conditions for each transformation. The key stages of this synthesis are outlined below, demonstrating the strategic approach to maximizing the output of the target compound.

The synthetic route begins with the conversion of L-aspartic acid to introduce the required mercapto group with the correct stereochemistry. A crucial step involves a deaminative bromination of the amino group of L-aspartic acid β-methyl ester hydrochloride, which is then followed by a complete SN2-type substitution with a thiolating agent like potassium benzenemethanethiolate. This ensures the formation of the mercapto group with the desired R-configuration.

Subsequent steps focus on the formation of the pyrrolidin-2-one ring and its conversion to the corresponding thiolactam. A high-yield amination and cyclization of a chloride precursor is achieved through a straightforward treatment with ammonia. The resulting pyrrolidin-2-one is then subjected to thiation. The final step involves a Birch reduction of the resulting thiolactam to yield (4R)-4-mercaptopyrrolidin-2-thione, with the asymmetric center preserved throughout the process. The high yields reported for the key transformations underscore the efficiency of this synthetic pathway. organic-chemistry.org

Table 1: Key Reaction Steps and Reported Yields in the Synthesis of this compound

StepTransformationKey ReagentsReported Yield
1Deaminative BrominationL-aspartic acid β-methyl ester hydrochlorideHigh
2SN2 SubstitutionPotassium benzenemethanethiolateHigh
3Amination and CyclizationAmmoniaHigh
4Thiation and ReductionThionating agent, Birch reductionHigh

Note: The term "High Yield" is used as reported in the primary literature, suggesting that the conditions have been optimized for maximum output.

Green Chemistry Approaches in this compound Synthesis

While a specific green synthesis route for (4R)-4-mercaptopyrrolidin-2-thione has not been extensively reported, several principles of green chemistry can be applied to its known synthetic pathway to enhance its environmental sustainability. These approaches focus on reducing waste, minimizing energy consumption, and utilizing safer reagents.

Microwave-Assisted Synthesis: A significant green alternative to conventional heating is the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings. rsc.orgnih.gov For the synthesis of (4R)-4-mercaptopyrrolidin-2-thione, steps such as the cyclization to form the pyrrolidinone ring and the thiation reaction could potentially be accelerated under microwave conditions. Microwave-assisted synthesis has been successfully employed for the preparation of various thiolactams and other sulfur-containing heterocycles, often with improved yields and cleaner reaction profiles. organic-chemistry.orgnih.gov

Environmentally Benign Thionating Reagents: The thiation step is crucial for the synthesis of the target molecule. Traditionally, this transformation is carried out using reagents like phosphorus pentasulfide or Lawesson's reagent. While effective, these reagents can generate significant amounts of phosphorus-containing waste, which can be problematic to dispose of. Research into more environmentally friendly thionating reagents is ongoing. The use of elemental sulfur in the presence of a suitable catalyst or the development of recyclable thionating agents could offer greener alternatives. organic-chemistry.org Furthermore, optimizing the workup procedure after using reagents like Lawesson's can also contribute to a greener process by minimizing solvent usage and waste generation. nih.gov

Solvent-Free and Alternative Solvent Systems: A core principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of (4R)-4-mercaptopyrrolidin-2-thione, exploring solvent-free reaction conditions, particularly for steps that can be conducted at elevated temperatures or under microwave irradiation, would be a significant advancement. Mechanochemical synthesis, which involves grinding solid reactants together, is another solvent-free technique that could be applicable. youtube.com When solvents are necessary, the use of greener alternatives such as water, ionic liquids, or bio-derived solvents like N-octyl pyrrolidone is encouraged. rsc.org

Biocatalysis: Given the chiral nature of (4R)-4-mercaptopyrrolidin-2-thione, biocatalysis presents a highly attractive green approach. Enzymes operate under mild conditions (room temperature and atmospheric pressure) and in aqueous media, and they exhibit high stereoselectivity. nih.gov While a specific enzyme for the direct synthesis of this molecule may not be readily available, biocatalytic methods could be employed for the asymmetric synthesis of key intermediates. For instance, enzymes could be used for the enantioselective introduction of the mercapto group or for the resolution of a racemic mixture of a precursor, thereby ensuring the correct stereochemistry of the final product. acsgcipr.orgalmacgroup.com The use of biocatalysis in the synthesis of chiral sulfur-containing heterocycles is a growing field with significant potential for developing sustainable pharmaceutical manufacturing processes. researchgate.netresearchgate.net

By integrating these green chemistry principles, the synthesis of (4R)-4-mercaptopyrrolidin-2-thione can be made more efficient, economical, and environmentally responsible.

Stereochemical and Conformational Analysis

Advanced Spectroscopic Techniques for Absolute Configuration Determination

The absolute configuration of a chiral molecule, such as (4R)-4-Mercapto-pyrrolidin-2-thione, is crucial for its chemical and biological identity. Advanced spectroscopic techniques are paramount in unambiguously determining the three-dimensional arrangement of atoms.

Chiroptical Spectroscopy (e.g., ECD, VCD)

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light.

A theoretical ECD or VCD spectrum for a proposed enantiomer (e.g., the 'R' configuration) of 4-Mercapto-pyrrolidin-2-thione would be calculated using quantum chemical methods. This calculated spectrum would then be compared to the experimentally measured spectrum of the synthesized compound. A good match between the experimental and calculated spectra for the 'R' enantiomer would confirm the (4R) absolute configuration.

Currently, there are no specific published ECD or VCD studies available for (4R)-4-Mercapto-pyrrolidin-2-thione in the scientific literature. Such a study would be necessary to unequivocally confirm its absolute configuration in solution without relying on the stereochemistry of the starting materials.

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of each atom and confirming the absolute stereochemistry.

A successful X-ray crystallographic analysis of (4R)-4-Mercapto-pyrrolidin-2-thione would not only confirm the 'R' configuration at the chiral center but also provide invaluable data on bond lengths, bond angles, and the conformation of the pyrrolidine (B122466) ring in the crystalline form.

As of now, the crystal structure of (4R)-4-Mercapto-pyrrolidin-2-thione has not been reported in publicly accessible crystallographic databases.

Dynamic Stereochemistry and Conformational Preferences

The five-membered pyrrolidine ring of (4R)-4-Mercapto-pyrrolidin-2-thione is not planar and can adopt various puckered conformations. The dynamic interplay between these conformations and the potential for tautomerism are key aspects of its stereochemistry.

Investigation of Ring Puckering and Substituent Orientations

The pyrrolidine ring typically adopts envelope or twist conformations. For a substituted pyrrolidine like (4R)-4-Mercapto-pyrrolidin-2-thione, the energetically preferred conformation would seek to minimize steric strain by positioning the mercapto substituent in either an axial or equatorial orientation. The specific puckering of the ring (e.g., which atom is out of the plane) and the orientation of the mercapto group would be influenced by various factors, including solvent and temperature.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, combined with computational modeling, would be employed to investigate these conformational preferences.

Detailed conformational analysis studies specifically for (4R)-4-Mercapto-pyrrolidin-2-thione are not currently available in the literature.

Analysis of Thiol-Thione Tautomerism and its Stereochemical Implications

(4R)-4-Mercapto-pyrrolidin-2-thione can theoretically exist in equilibrium with its tautomeric form, (4R)-4-sulfanyl-4,5-dihydro-1H-pyrrol-2-ol. This thiol-thione tautomerism involves the migration of a proton between the sulfur and nitrogen/oxygen atoms. In many heterocyclic systems, the thione form is generally more stable. researchgate.netresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. researchgate.net

The stereochemical implication of this tautomerism is that the hybridization and geometry of the atoms involved in the tautomeric system change, which could, in turn, influence the conformational preferences of the entire molecule. For instance, the formation of the thiol tautomer introduces a double bond within the ring, altering its flexibility and the preferred orientation of the mercapto group.

While the general principles of thiol-thione tautomerism are well-established for various heterocyclic compounds, a specific investigation into this equilibrium for (4R)-4-Mercapto-pyrrolidin-2-thione has not been found in the searched literature. researchgate.netacs.orgacs.org

Chiral Purity Assessment Methodologies (e.g., HPLC, GC with Chiral Stationary Phases)

Ensuring the enantiomeric purity of a single-enantiomer compound is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most common and reliable methods for this assessment.

In these techniques, a racemic mixture of the compound would be passed through a column containing a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. This allows for the quantification of the desired enantiomer relative to the undesired one.

The development of a robust chiral HPLC or GC method for (4R)-4-Mercapto-pyrrolidin-2-thione would involve screening various CSPs and optimizing mobile/carrier gas phases and temperature to achieve baseline separation of the (R)- and (S)-enantiomers.

Specific, validated HPLC or GC methods for the chiral purity assessment of (4R)-4-Mercapto-pyrrolidin-2-thione are not described in the available literature. The general approach would be to adapt established methods for similar chiral molecules. researchgate.netlibretexts.org

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways and Kinetics of Functional Group Interconversions

The reactivity of (4R)-4-Mercapto-pyrrolidin-2-thione is characterized by the distinct yet cooperative roles of its thiocarbonyl and mercapto moieties.

The thiocarbonyl group (C=S) in the pyrrolidine (B122466) ring is a key site for nucleophilic attack. Due to the lower electronegativity and higher polarizability of sulfur compared to oxygen, the C=S bond is weaker and more reactive than the C=O bond in the corresponding lactam. nih.gov This increased reactivity allows for a range of nucleophilic addition reactions.

Thiolactams can undergo reactions with various nucleophiles, including organometallic reagents. The attack of a nucleophile on the electrophilic carbon of the thiocarbonyl group leads to the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the nucleophile and the surrounding molecular structure. nih.gov In some cases, particularly with strained ring systems, these tetrahedral intermediates can be remarkably stable. nih.gov

Table 1: Comparison of Carbonyl and Thiocarbonyl Properties

PropertyCarbonyl (C=O)Thiocarbonyl (C=S)
Bond Dissociation Energy~162 kcal/mol~115 kcal/mol
Covalent Radius of HeteroatomOxygen: ~70.2 pmSulfur: ~104.9 pm
π-bond OverlapEfficient (C2p-O2p)Less Efficient (C2p-S3p)
PolarisabilityLowerHigher

This table is generated based on general chemical principles of carbonyl and thiocarbonyl groups. nih.gov

Both the nitrogen atom of the thioamide and the sulfur atom of the mercapto group possess lone pairs of electrons, making them susceptible to electrophilic attack.

The nitrogen atom can be alkylated or acylated under appropriate conditions. However, the nucleophilicity of the nitrogen is reduced due to the electron-withdrawing effect of the thiocarbonyl group.

The sulfur atom of the mercapto group is a soft and highly reactive nucleophile, especially in its deprotonated thiolate form. nih.govchemistrysteps.com It readily participates in S-alkylation, S-acylation, and disulfide formation. libretexts.org The high nucleophilicity of the thiolate anion makes it a prime site for reaction with a variety of electrophiles. chemistrysteps.com Thiols are generally more acidic than their alcohol counterparts, meaning the corresponding thiolate can be formed under milder basic conditions. chemistrysteps.com

Role of the Mercapto Group in Specific Transformations

The mercapto group plays a pivotal role in the synthetic utility of (4R)-4-Mercapto-pyrrolidin-2-thione. Its synthesis from L-aspartic acid involves the introduction of the mercapto group via an SN2-type substitution, which proceeds with a complete inversion of configuration, establishing the (R)-stereochemistry at the C4 position. nih.gov

In the synthesis of carbapenem (B1253116) antibiotics, the mercapto group of (4R)-4-Mercapto-pyrrolidin-2-thione is utilized for coupling with the carbapenem core. nih.gov This transformation highlights the nucleophilic character of the sulfur atom. The reaction often proceeds through the thiolate anion, which acts as a potent nucleophile.

Studies of Cyclization and Ring-Opening Reactions

The pyrrolidine ring, being a five-membered ring, is relatively stable. However, under specific conditions, both cyclization and ring-opening reactions can be envisaged.

Intramolecular cyclization could potentially occur if a suitable electrophilic center is introduced elsewhere in a molecule appended to the pyrrolidine ring, which could then be attacked by either the nitrogen or the sulfur nucleophiles. The regioselectivity of such cyclizations would depend on the nature of the electrophile and the reaction conditions.

Ring-opening of the pyrrolidine ring is less common for unstrained cyclic amines but can be achieved under specific transformative conditions, often involving C-N bond cleavage. researchgate.net For the thiolactam, ring-opening could potentially be initiated by a strong nucleophile attacking the thiocarbonyl carbon, followed by cleavage of the C-N bond.

Solvent Effects and Catalytic Influences on Reaction Mechanisms

Solvents can significantly influence the reaction mechanisms and rates of reactions involving (4R)-4-Mercapto-pyrrolidin-2-thione. osti.govrsc.orgrsc.org The choice of solvent can affect the solubility of reactants, the stabilization of transition states, and the nucleophilicity or electrophilicity of reagents. osti.govrsc.orgrsc.org

For nucleophilic reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are often employed as they can solvate cations while leaving the nucleophile relatively free, thus enhancing its reactivity. researchgate.net In contrast, polar protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, potentially reducing its reactivity. rsc.org

Catalysts can also play a crucial role in directing the outcome of reactions. Acid catalysts can activate the thiocarbonyl group towards nucleophilic attack by protonating the sulfur atom, thereby increasing the electrophilicity of the carbon. Base catalysts, on the other hand, can deprotonate the mercapto group to generate the more nucleophilic thiolate anion. nih.gov Lewis acids can also be employed to activate the thiocarbonyl group. nih.gov

Table 2: Potential Solvent and Catalyst Effects on Reactions of (4R)-4-Mercapto-pyrrolidin-2-thione

Reaction TypePotential SolventPotential CatalystRationale
S-Alkylation of Mercapto GroupPolar Aprotic (e.g., DMF, ACN)Base (e.g., K2CO3, Et3N)Base generates the highly nucleophilic thiolate; polar aprotic solvent enhances nucleophilicity.
Nucleophilic Addition to ThiocarbonylAprotic (e.g., THF, Diethyl Ether)Lewis Acid (e.g., Sc(OTf)3) or Protic AcidAcid catalyst activates the thiocarbonyl group towards attack.
N-AcylationAprotic (e.g., CH2Cl2)Base (e.g., Pyridine)Base acts as a nucleophilic catalyst and acid scavenger.

This table outlines plausible conditions based on general principles of organic reactivity. rsc.orgresearchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of (4R)-4-Mercapto-pyrrolidin-2-thione. These calculations provide a detailed picture of electron distribution and orbital interactions, which are key to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.govscispace.comnih.gov For (4R)-4-Mercapto-pyrrolidin-2-thione, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govresearchgate.net This process identifies the lowest energy conformation, which is crucial for understanding its interactions with biological targets. nih.gov

Energy profile calculations using DFT can map the potential energy surface of the molecule, identifying stable isomers and the energy barriers for conversion between them. For instance, the tautomerism between the thione and thiol forms can be investigated, revealing their relative stabilities. nih.gov Furthermore, DFT is instrumental in studying reaction pathways, such as those involved in its synthesis or metabolic degradation. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for (4R)-4-Mercapto-pyrrolidin-2-thione using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=S~1.6-1.7 Å
Bond LengthC-SH~1.8-1.9 Å
Bond LengthN-H~1.0 Å
Bond AngleC-N-C~110-115°
Dihedral AngleH-S-C-CVariable (depends on conformation)
Note: These are representative values and the actual calculated values would depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

For (4R)-4-Mercapto-pyrrolidin-2-thione, the HOMO is likely to be localized on the sulfur atoms of the thione and mercapto groups, which are rich in electron density. The LUMO, on the other hand, would likely be distributed over the five-membered ring and the C=S bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap suggests higher reactivity. mdpi.com

Table 2: Conceptual Frontier Molecular Orbital Properties for (4R)-4-Mercapto-pyrrolidin-2-thione

Molecular OrbitalEnergy (Illustrative)Description
HOMO-6.5 eVHighest energy orbital containing electrons; indicates regions of nucleophilicity.
LUMO-1.2 eVLowest energy orbital without electrons; indicates regions of electrophilicity.
HOMO-LUMO Gap5.3 eVEnergy difference between HOMO and LUMO; relates to chemical reactivity and stability.
Note: The energy values are for illustrative purposes and would be determined by specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. nih.govnih.gov This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations often focus on a single, static minimum energy structure, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com

For (4R)-4-Mercapto-pyrrolidin-2-thione, MD simulations can be employed to explore its conformational landscape by simulating the atomic motions over time. mdpi.comnih.gov This allows for the identification of the most populated conformations in different environments, such as in aqueous solution or when interacting with a biological target. By understanding the flexibility and conformational preferences of the molecule, a more realistic picture of its behavior in a biological system can be obtained. mdpi.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra. mdpi.com

For (4R)-4-Mercapto-pyrrolidin-2-thione, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. mdpi.com The calculated vibrational frequencies and intensities can be correlated with experimental spectra to assign specific vibrational modes to the observed peaks. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental NMR data to confirm the molecular structure. mdpi.complos.org Theoretical predictions of electronic transitions using Time-Dependent DFT (TD-DFT) can help in interpreting UV-Vis spectra. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.gov For reactions involving (4R)-4-Mercapto-pyrrolidin-2-thione, such as its synthesis or its interaction with biological targets, computational methods can map out the entire reaction pathway.

By calculating the energies of reactants, products, intermediates, and transition states, the activation energy for each step can be determined. This provides insights into the reaction kinetics and helps to understand why certain reaction pathways are favored over others. For example, the mechanism of the thionation step in its synthesis or the nucleophilic attack of the mercapto group on a substrate can be modeled to understand the underlying electronic rearrangements. nih.gov

Study of Tautomeric Equilibria and Energy Landscapes

The thione-thiol tautomerism is a critical aspect of the chemistry of molecules like (4R)-4-Mercapto-pyrrolidine-2-thione. benthamscience.com This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. For (4R)-4-Mercapto-pyrrolidine-2-thione, two primary tautomers are considered: the thione form and the thiol form.

Thione Tautomer: (4R)-4-Mercaptopyrrolidine-2-thione

Thiol Tautomer: (4R)-4-Mercapto-4,5-dihydro-3H-pyrrole-2-thiol

Quantum chemical calculations are employed to model these structures and determine their energetic properties. nih.gov Methods like DFT with functionals such as B3LYP are commonly used to optimize the geometries of the tautomers and calculate their electronic energies. benthamscience.comnih.gov These calculations provide insight into the potential energy surface, revealing the most stable forms of the molecule and the transition states that connect them.

The relative stability of the thione and thiol forms is a key outcome of these studies. In many heterocyclic systems, the thione form is found to be more stable, particularly in the solid state or in polar solvents. kocaeli.edu.tr The solvent effect is a crucial factor, as polar solvents can preferentially stabilize the more polar tautomer, which is often the thione form. kocaeli.edu.tr Computational models can account for solvent effects using approaches like the Polarizable Continuum Model (PCM).

The energy landscape is defined by the relative energies of the stable tautomers (local minima) and the transition state energies (saddle points) for their interconversion. The energy difference between a tautomer and the transition state represents the activation energy barrier for the tautomerization process. A high energy barrier would indicate a slow interconversion, allowing for the potential isolation or observation of individual tautomers under specific conditions. researchgate.net

A comprehensive theoretical study of (4R)-4-Mercapto-pyrrolidine-2-thione would involve calculating several key parameters for each potential tautomer, as outlined in the table below. Such data allows for a detailed understanding of the molecule's structural and electronic properties and predicts the predominant forms under various conditions.

Table 1: Calculated Properties for Tautomeric Analysis This table outlines the typical parameters calculated in a computational study of tautomerism. Specific values for (4R)-4-Mercapto-pyrrolidine-2-thione would require a dedicated computational investigation.

ParameterThione FormThiol FormPurpose of Calculation
Optimized Geometry Calculated CoordinatesCalculated CoordinatesDetermines the most stable 3D structure of each tautomer.
Relative Energy (Gas Phase) Calculated Value (e.g., in kcal/mol)Calculated Value (e.g., in kcal/mol)Predicts the intrinsic stability of each tautomer in isolation.
Relative Energy (Solvent) Calculated Value (e.g., in kcal/mol)Calculated Value (e.g., in kcal/mol)Predicts stability in solution, accounting for solvent-molecule interactions.
Dipole Moment Calculated Value (in Debye)Calculated Value (in Debye)Indicates the polarity of each tautomer, which influences solubility and intermolecular interactions.
HOMO-LUMO Gap Calculated Energy Gap (in eV)Calculated Energy Gap (in eV)Relates to the chemical reactivity and electronic excitation properties of the tautomers. nih.gov
Transition State Energy Not ApplicableNot ApplicableUsed to calculate the activation energy for the interconversion between tautomers.

Coordination Chemistry and Catalytic Applications

Application in Asymmetric Catalysis

While the inherent chirality of the (4R) stereocenter makes this compound a candidate for a chiral ligand in transition metal catalysis, there are no published examples of its application in this context. The effectiveness of a chiral ligand is determined by its ability to create a specific steric and electronic environment around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction. Without experimental validation, the potential of (4R)-4-Mercapto-pyrrolidin-2-thione in this role is unknown.

A search for enantioselective catalytic reactions that utilize complexes of (4R)-4-Mercapto-pyrrolidin-2-thione yielded no results. Therefore, no data on reaction yields, enantiomeric excesses, or substrate scopes can be presented.

Mechanistic Insights into Catalytic Cycles

Given the absence of any reported catalytic applications for (4R)-4-Mercapto-pyrrolidin-2-thione, there are no mechanistic studies available to provide insights into the potential catalytic cycles it might be involved in.

Chemical Biology and Mechanistic Biological Interactions in Vitro/in Silico Focus

Molecular Interactions with Biological Targets

A thorough search of scientific databases yields no specific studies on the molecular interactions of (4R)-4-Mercaptopyrrolidin-2-thione with enzymes or receptors.

In Silico Molecular Docking Studies with Enzymes and Receptors

There are no published in silico molecular docking studies for (4R)-4-Mercaptopyrrolidin-2-thione. While computational docking is a common practice to predict the binding orientation and affinity of small molecules to their protein targets, this specific compound has not been the subject of such investigations in the available literature. General studies on other pyrrolidine (B122466) derivatives have utilized molecular docking to explore their biological activities, but these findings cannot be extrapolated to (4R)-4-Mercaptopyrrolidin-2-thione. nih.gov

Biophysical Studies of Binding Kinetics and Thermodynamics (in vitro)

No in vitro biophysical studies detailing the binding kinetics (such as association or dissociation rates) or the thermodynamics (such as enthalpy or entropy changes) of (4R)-4-Mercaptopyrrolidin-2-thione with any biological target have been reported. Such studies are crucial for understanding the affinity and stability of a drug-target complex.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Specific structure-activity relationship (SAR) studies for (4R)-4-Mercaptopyrrolidin-2-thione are not present in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net

Influence of Stereochemistry on Molecular Recognition

The stereochemistry of a molecule is a critical determinant of its interaction with chiral biological macromolecules. researchgate.net However, no studies have been conducted to investigate the influence of the (4R) configuration of this specific mercaptopyrrolidin-2-thione on molecular recognition by biological targets. Comparative studies with its (4S) enantiomer or other diastereomers would be necessary to elucidate the role of its stereochemistry, but such research has not been published.

Role of the Thiol/Thiocarbonyl Moiety in Biological Interactions

The thiol (-SH) and thiocarbonyl (C=S) groups are chemically reactive moieties that can participate in various biological interactions, including covalent bond formation and hydrogen bonding. However, no research has specifically investigated the contribution of these functional groups in (4R)-4-Mercaptopyrrolidin-2-thione to its potential biological activities.

Use of (4R)-4-Mercaptopyrrolidin-2-thione as a Chemical Probe in Biological Systems

There is no evidence in the scientific literature of (4R)-4-Mercaptopyrrolidin-2-thione being used as a chemical probe. Chemical probes are specialized small molecules used to study biological systems, and the development and characterization of such a probe require extensive biological evaluation, which has not been performed for this compound.

Studies on In Vitro Metabolism and Biotransformation Pathways (Mechanistic Aspects)

While dedicated in vitro metabolic studies on (4R)-4-Mercaptopyrrolidin-2-thione are not extensively documented in publicly available literature, its structural features—a cyclic thiolactam with a free mercapto group—allow for the prediction of several plausible biotransformation pathways based on established metabolic reactions for structurally related compounds. The primary sites for metabolic transformation are anticipated to be the nucleophilic thiol group, the pyrrolidine ring, and the thione functional group.

The predicted metabolic transformations can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions would likely involve oxidation, while Phase II would see the conjugation of the molecule or its Phase I metabolites with endogenous polar molecules to facilitate excretion.

Predicted Phase I Biotransformation Pathways:

The thiol group is a primary target for oxidation. S-oxidation could lead to the formation of a sulfenic acid intermediate, which is typically unstable and can be further oxidized to the more stable sulfinic and sulfonic acids. Another significant Phase I reaction is the potential oxidation of the pyrrolidin-2-thione ring itself. This could involve hydroxylation at the C-3 or C-5 positions of the pyrrolidine ring. Desulfuration of the thione group to its corresponding lactam (oxo-analog) is also a known metabolic pathway for thiono compounds.

Predicted Phase II Biotransformation Pathways:

The prominent thiol group makes S-methylation a highly probable Phase II conjugation pathway, catalyzed by thiol S-methyltransferase. This reaction would yield the S-methylated metabolite. Glucuronidation is another key Phase II reaction. The pyrrolidine ring nitrogen or the thiol group could potentially undergo N-glucuronidation or S-glucuronidation, respectively, to form more water-soluble glucuronide conjugates.

Below are data tables detailing these predicted metabolic pathways, the potential enzymes involved, and the resulting metabolites.

Interactive Data Table: Predicted Phase I Metabolism of (4R)-4-Mercaptopyrrolidin-2-thione

Reaction Type Metabolic Product Potential Enzyme(s) Involved Metabolite Structure (Predicted)
S-Oxidation(4R)-4-Sulfeno-pyrrolidin-2-thioneCytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO)[Chemical structure of (4R)-4-sulfeno-pyrrolidin-2-thione]
S-Oxidation(4R)-4-Sulfino-pyrrolidin-2-thioneCytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO)[Chemical structure of (4R)-4-sulfino-pyrrolidin-2-thione]
S-Oxidation(4R)-4-Sulfo-pyrrolidin-2-thioneCytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO)[Chemical structure of (4R)-4-sulfo-pyrrolidin-2-thione]
C-Hydroxylation(3R,4R)-3-Hydroxy-4-mercaptopyrrolidin-2-thioneCytochrome P450 (CYP) enzymes[Chemical structure of (3R,4R)-3-hydroxy-4-mercaptopyrrolidin-2-thione]
C-Hydroxylation(4R,5S)-5-Hydroxy-4-mercaptopyrrolidin-2-thioneCytochrome P450 (CYP) enzymes[Chemical structure of (4R,5S)-5-hydroxy-4-mercaptopyrrolidin-2-thione]
Desulfuration(4R)-4-Mercaptopyrrolidin-2-oneCytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO)[Chemical structure of (4R)-4-mercaptopyrrolidin-2-one]

Interactive Data Table: Predicted Phase II Metabolism of (4R)-4-Mercaptopyrrolidin-2-thione

Reaction Type Metabolic Product Potential Enzyme(s) Involved Metabolite Structure (Predicted)
S-Methylation(4R)-4-(Methylthio)pyrrolidin-2-thioneThiol S-methyltransferase (TMT)[Chemical structure of (4R)-4-(methylthio)pyrrolidin-2-thione]
N-Glucuronidation(4R)-4-Mercaptopyrrolidin-2-thione-N-glucuronideUDP-glucuronosyltransferases (UGTs)[Chemical structure of (4R)-4-mercaptopyrrolidin-2-thione-N-glucuronide]
S-Glucuronidation(4R)-4-Mercaptopyrrolidin-2-thione-S-glucuronideUDP-glucuronosyltransferases (UGTs)[Chemical structure of (4R)-4-mercaptopyrrolidin-2-thione-S-glucuronide]

It is important to emphasize that these pathways are hypothetical and based on the known metabolism of compounds with similar functional groups. Rigorous in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes would be necessary to definitively identify the metabolites and elucidate the precise biotransformation pathways of (4R)-4-Mercaptopyrrolidin-2-thione.

Synthesis and Investigation of Derivatives and Analogues

Design and Synthesis of N-Substituted Pyrrolidin-2-thiones

The nitrogen atom of the thiolactam ring in (4R)-4-mercapto-pyrrolidin-2-thione is a primary site for substitution, allowing for the introduction of a wide variety of functional groups. While specific literature on the N-substitution of this exact molecule is limited, general methods for the N-acylation and N-alkylation of lactams and thiolactams are well-established and can be applied to this scaffold.

N-acylation can be achieved through various methods, including reaction with acid chlorides or anhydrides under basic conditions. A particularly effective approach for the asymmetric N-acylation of lactams involves the use of amidine-based catalysts. acs.org This method facilitates the kinetic resolution of racemic lactams and thiolactams, achieving high levels of enantioselectivity. acs.org Density functional theory (DFT) calculations suggest that these reactions proceed via the N-acylation of the lactim tautomer, with cation-π interactions playing a crucial role in the chiral recognition of the lactam substrate. acs.org

For the synthesis of N-substituted pyrrolidin-2-ones, a common precursor to thiolactams, the condensation of γ-butyrolactone (GBL) with primary amines at elevated temperatures (200-300 °C) is a widely used industrial method. rdd.edu.iq This process involves the elimination of a water molecule and cyclization of the intermediate hydroxyl butyl amide. rdd.edu.iq A broad range of amines can be utilized in this reaction, offering a straightforward route to diverse N-substituted derivatives. rdd.edu.iq The resulting N-substituted pyrrolidin-2-ones can then be thionated, for instance with Lawesson's reagent, to yield the corresponding N-substituted pyrrolidin-2-thiones. nih.govnih.gov

The synthesis of N-substituted maleimides, which share the five-membered ring structure, and their subsequent reactions have been extensively studied. nih.gov These compounds serve as versatile building blocks for a variety of heterocyclic scaffolds with potential biological activities. nih.gov

Modifications at the Sulfur Center: Thioether and Sulfoxide Derivatives

The nucleophilic thiol group at the C4 position is a prime target for modification, enabling the synthesis of a variety of thioether derivatives. The thiolactam sulfur at C2 can also potentially undergo reactions, though it is generally less reactive.

Thioether Derivatives: The synthesis of S-alkylated derivatives is commonly achieved by reacting the thiol with haloalkanes. This method has been successfully applied to related heterocyclic thiones, such as 1,2,4-triazole-5-thiones. semanticscholar.org The reaction of 4-aryl-3-(2-benzothiazolylmethyl)-1,2,4-triazoline-5-thiones with α-halo compounds leads to the corresponding S-alkylated products. semanticscholar.org A similar strategy can be envisioned for (4R)-4-mercapto-pyrrolidin-2-thione, where the thiol at C4 would readily react with suitable alkylating agents.

Sulfoxide Derivatives: The oxidation of the sulfur atom in thioether derivatives leads to the formation of sulfoxides and, with further oxidation, sulfones. A variety of oxidizing agents can be employed for this transformation. An oxidative variant of the thiol-ene reaction allows for the direct addition of thiols to olefins to form sulfoxides in the presence of tert-butyl hydroperoxide as an oxidant and methanesulfonic acid as a catalyst. organic-chemistry.orgorganic-chemistry.org This method is particularly effective for styrenes, acrylic acid derivatives, and alkynes with thiophenols. organic-chemistry.orgorganic-chemistry.org

The selective oxidation of thioethers to sulfoxides without over-oxidation to the sulfone can be challenging but has been achieved using various catalytic systems. Metal-free quinoid catalysts, such as 1-hexylKuQuinone (KuQ), can promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using oxygen as the oxidant at room temperature. organic-chemistry.org Manganese porphyrins have also been shown to be effective electrocatalysts for the selective oxidation of thioethers to sulfoxides. organic-chemistry.org For the synthesis of sulfoxides from halides in a one-pot reaction, Oxone® has been used as an efficient oxidizing agent. nih.gov The mechanism is believed to involve the formation of a sulfur-bromo intermediate which inhibits further oxidation to the sulfone, thus favoring the formation of the sulfoxide. nih.gov

Structural Elucidation and Reactivity of Modified Compounds

The structural characterization of these novel derivatives is essential to confirm their chemical identity and stereochemistry. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are powerful tools for determining the structure of complex organic molecules. For instance, in the structural analysis of pyrrolidine-2,3-dione (B1313883) derivatives, 2D NMR was crucial in assigning the carbon and proton signals and confirming the connectivity of the atoms. jst-ud.vnresearchgate.net The chemical shifts and coupling constants provide detailed information about the molecular framework, and techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can help to elucidate the stereochemistry and conformation of the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight of the synthesized compounds, which in turn confirms their elemental composition. jst-ud.vnresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, in the synthesis of (4R)-4-mercapto-pyrrolidin-2-thione, the appearance of a C=S stretching band and the disappearance of the C=O band from the precursor would be indicative of a successful thionation reaction. nih.gov

The reactivity of these modified compounds is also a subject of investigation. For example, studies on the thiol reactivity of N-aryl α-methylene-γ-lactams have shown that the reactivity of the α-methylene group can be modulated by the N-substituent. nih.gov

Comparative Studies of Derivatives for Enhanced Reactivity or Specific Interactions

A primary motivation for synthesizing derivatives of (4R)-4-mercapto-pyrrolidin-2-thione is to conduct comparative studies to identify compounds with enhanced reactivity or specific biological interactions. By systematically varying the substituents at the nitrogen and sulfur centers, it is possible to perform structure-activity relationship (SAR) studies.

For example, a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives were synthesized and evaluated for their antiplatelet aggregation activity. nih.gov This study identified several potent compounds and established correlations between their activity and molecular properties such as volume and surface area. nih.gov Similarly, the synthesis and evaluation of N-substituted piperidine-1-carboxamides as 15-lipoxygenase inhibitors have been reported, demonstrating the impact of different N-substituents on biological activity.

By creating a library of N-substituted and S-modified derivatives of (4R)-4-mercapto-pyrrolidin-2-thione, researchers can systematically probe their chemical and biological properties. This approach can lead to the discovery of compounds with optimized characteristics for various applications.

Q & A

Q. What are the recommended synthetic routes for (4R)-4-mercaptopyrrolidin-2-thione, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves cyclization of cysteine derivatives or thiol-protected intermediates. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and chiral HPLC should validate enantiomeric excess. Polarimetry and X-ray crystallography (if crystals are obtainable) further confirm configuration .
  • Key Parameters :
  • Reaction yield: 60-75% (optimized conditions).
  • Purity: ≥95% (HPLC).
  • Stereochemical validation: [α]D²⁵ = +X° (c=Y, solvent).

Q. How does the compound’s stability vary under different pH and temperature conditions?

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis or enzyme inhibition?

  • Methodological Answer : Computational modeling (DFT, molecular docking) identifies active sites and binding affinities. For catalysis, kinetic studies (e.g., variable-temperature NMR) track transition states. In enzyme inhibition, IC₅₀ assays (e.g., fluorogenic substrates) quantify potency. Cross-validate with X-ray co-crystallography of enzyme-ligand complexes .
  • Contradiction Analysis : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Iterative refinement of force fields (e.g., AMBER) and free-energy perturbation (FEP) calculations improve accuracy .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

  • Methodological Answer : Contradictions often stem from dynamic processes (tautomerism, solvate formation). Multi-technique validation is critical:
  • Variable-temperature NMR to detect tautomeric shifts.
  • XRD of single crystals grown in different solvents.
  • IR spectroscopy to confirm thione C=S stretches (~1200 cm⁻¹).
  • Cross-reference with mass spectrometry for molecular integrity .

Q. What strategies optimize its application in metallopharmaceuticals or metal-organic frameworks (MOFs)?

  • Methodological Answer : For metallopharmaceuticals:
  • Chelation studies (UV-Vis titrations) with transition metals (e.g., Pt²⁺, Cu²⁺) assess binding constants.
  • Cytotoxicity assays (MTT) compare free vs. metal-complexed forms.
    For MOFs: Solvothermal synthesis with Zn²⁺ or Fe³⁺ nodes, followed by BET analysis for surface area. Stability under humid/acidic conditions is critical for application .

Data Contradiction & Validation

  • Case Study : Conflicting XRD and NMR data for tautomeric ratios.
    • Resolution : Use low-temperature XRD (<150 K) to "freeze" tautomers. Compare with DFT-predicted chemical shifts. Adjust solvent polarity in NMR experiments to stabilize dominant tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.